molecular formula C16H20ClN3O3S B7162032 N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide

Cat. No.: B7162032
M. Wt: 369.9 g/mol
InChI Key: YUEOQYNQWZHVLJ-UHFFFAOYSA-N
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Description

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a methanesulfonamide group

Properties

IUPAC Name

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-12-9-16(18-20(12)14-6-4-5-13(17)10-14)19-24(21,22)11-15-7-2-3-8-23-15/h4-6,9-10,15H,2-3,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEOQYNQWZHVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=CC=C2)Cl)NS(=O)(=O)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the chlorophenyl group via electrophilic aromatic substitution. The final step involves the sulfonation of the pyrazole derivative to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyrazole compounds.

Scientific Research Applications

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)acetamide
  • N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)carbamate

Uniqueness

N-[1-(3-chlorophenyl)-5-methylpyrazol-3-yl]-1-(oxan-2-yl)methanesulfonamide is unique due to its specific substitution pattern and the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds.

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